1-Methyl-5-(trifluoromethyl)indoline-2,3-dione
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Overview
Description
1-Methyl-5-(trifluoromethyl)indoline-2,3-dione is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 g/mol . This compound is part of the indoline-2,3-dione family, which is known for its diverse biological and chemical properties. It is characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 1-position of the indoline-2,3-dione core structure.
Preparation Methods
The synthesis of 1-Methyl-5-(trifluoromethyl)indoline-2,3-dione typically involves the reaction of appropriate indole derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of palladium-catalyzed reactions to introduce the trifluoromethyl group . Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-5-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted indoline and quinone derivatives.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)indoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-5-(trifluoromethyl)indoline-2,3-dione can be compared with other similar compounds such as:
5-(Trifluoromethoxy)isatin: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
5-Fluoro-1H-indole-2,3-dione: Contains a fluorine atom instead of a trifluoromethyl group.
These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound.
Biological Activity
1-Methyl-5-(trifluoromethyl)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antiviral, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound derivatives. Research indicates that these compounds exhibit inhibitory effects against several viruses, including influenza and herpes simplex virus.
Table 1: Antiviral Activity of Derivatives
Compound | Virus Targeted | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound 1 | H1N1 | 0.0027 | High |
Compound 2 | HSV-1 | 0.0022 | High |
Compound 3 | COX-B3 | 0.0051 | Moderate |
These findings suggest that specific derivatives of the compound show promising antiviral properties with low IC50 values, indicating high potency against targeted viruses .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies demonstrate that certain derivatives can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB453 | 29.1 |
Compound B | MCF-7 | 15.3 |
Compound C | A549 | 22.0 |
The results indicate that the compound exhibits significant cytotoxic effects against breast and lung cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the indoline framework can enhance anticancer efficacy .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Viral Replication : The compounds may interfere with viral entry or replication processes.
- Induction of Apoptosis : In cancer cells, these compounds may trigger programmed cell death pathways.
- Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in viral replication and tumor progression.
Case Studies
Several case studies have been published demonstrating the effectiveness of this compound in preclinical models:
- Antiviral Efficacy : A study tested various derivatives against H1N1 and reported significant reductions in viral loads in treated cell lines.
- Cytotoxicity Testing : Another study evaluated the compound's effects on cancer cell proliferation and found that specific structural modifications led to enhanced cytotoxicity.
Properties
Molecular Formula |
C10H6F3NO2 |
---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethyl)indole-2,3-dione |
InChI |
InChI=1S/C10H6F3NO2/c1-14-7-3-2-5(10(11,12)13)4-6(7)8(15)9(14)16/h2-4H,1H3 |
InChI Key |
BIWUTXLWLALYEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C1=O |
Origin of Product |
United States |
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